molecular formula C11H11F2N3 B2596825 (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine CAS No. 947012-77-3

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine

Cat. No.: B2596825
CAS No.: 947012-77-3
M. Wt: 223.227
InChI Key: KNMUEJFWJANZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a small organic molecule with the molecular formula C₁₁H₁₁F₂N₃ and a monoisotopic mass of 223.0921 Da . Its structure comprises a 3,4-difluorophenyl group linked to a 1-methylimidazole ring via a methanamine bridge. The InChIKey identifier is BMXKPFBLESVBPY-UHFFFAOYSA-N, which facilitates precise chemical database referencing . This compound is commercially available as a building block for pharmaceutical and materials research, with suppliers like CymitQuimica offering it at varying quantities and prices .

Synthetic routes for related methanamine derivatives often involve coupling reactions between substituted phenyl rings and heterocyclic amines. For example, hexamethyldisilazane (HMDS)-promoted cyclization and carbonyldiimidazole-mediated coupling are common strategies .

Properties

IUPAC Name

(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMUEJFWJANZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Drug Development

The compound has been identified as a versatile building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance biological activity and selectivity.

Anticancer Agents

Research indicates that derivatives of imidazole compounds, including (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine, exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit specific cancer cell lines by targeting metabolic pathways critical for tumor growth .

Antimicrobial Activity

Imidazole-containing compounds are known for their antimicrobial effects. The incorporation of the difluorophenyl group may enhance the efficacy against resistant bacterial strains. Preliminary studies suggest that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Biological Research

The compound's ability to interact with various biological targets makes it a valuable tool in research.

Enzyme Inhibition

This compound has been explored as an inhibitor of enzymes involved in critical biological processes, such as g-secretase, which plays a role in Alzheimer's disease pathology . This inhibition can provide insights into disease mechanisms and potential therapeutic strategies.

Receptor Modulation

Research has indicated that imidazole derivatives can act as antagonists for various receptors, including the human vanilloid receptor and dopamine receptors. This modulation can be pivotal in developing treatments for pain management and neurological disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex structures.

Synthesis of Novel Compounds

Its unique structure allows chemists to utilize it in synthesizing novel compounds with desired pharmacological properties. For example, it can be used to create new classes of anti-inflammatory or analgesic drugs through various chemical reactions .

Building Block for Pharmaceuticals

As a versatile building block, this compound is employed in pharmaceutical chemistry to develop new drugs targeting specific diseases through structure-activity relationship studies .

Case Studies

StudyApplicationFindings
Subhashini et al., 2021Antioxidant ActivityEvaluated several imidazole derivatives for antioxidant properties; some showed significant activity compared to ascorbic acid .
Owens et al., 2003Enzyme InhibitionDemonstrated that certain derivatives inhibited g-secretase effectively, suggesting potential Alzheimer's treatments .
Jetter et al., 2004Receptor ModulationFound imidazole derivatives acted on dopamine D4 receptors, indicating possible applications in psychiatric disorders .

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent Positions Key Properties/Applications Source
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine C₁₁H₁₁F₂N₃ 3,4-difluorophenyl Building block for drug discovery
(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine C₁₁H₁₁F₂N₃ 2,4-difluorophenyl Unreported biological activity
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine C₁₃H₁₇N₃O₂ 3,5-dimethoxyphenyl Potential modulator of lipophilicity
  • Methoxy vs. Fluoro Substitution : Replacing fluorine with methoxy groups (e.g., 3,5-dimethoxyphenyl analog) increases electron-donating capacity and lipophilicity, which may alter pharmacokinetic properties such as membrane permeability .

Functional Group Variations

Table 2: Derivatives with Modified Amine or Heterocyclic Components

Compound Name Core Structure Differences Biological Relevance Source
(3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Piperazine ring + ketone moiety Unreported activity; structural probe
(1-Methyl-1H-imidazol-2-yl)-methanamine Pt(II) complexes Imidazole-methanamine + Pt(II) Cytotoxic effects against carcinoma cells
(4-(Benzyloxy)phenyl)methanamine Alaninamide backbone + benzyloxy Intermediate in anticancer agents
  • Piperazine vs. Imidazole : The piperazine-containing analog () replaces the imidazole ring with a piperazine, likely reducing aromatic stacking interactions but improving solubility due to the basic nitrogen .
  • Metal Complexation : Platinum(II) complexes of imidazole-methanamine derivatives exhibit significant cytotoxicity, suggesting that the free ligand (target compound) could serve as a precursor for metallodrug development .

Physicochemical and Pharmacological Properties

  • Acid-Base Behavior : The methanamine group (pKa ~9–10) may protonate under physiological conditions, influencing solubility and receptor binding .

Biological Activity

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F2N4
  • Molecular Weight : 240.24 g/mol
  • Structure : The compound features a difluorophenyl group attached to a methanamine linked to a 1-methyl-1H-imidazole moiety.

Pharmacological Profile

The compound has been studied for its interactions with various biological targets, particularly in the context of neurological and inflammatory conditions. Key findings include:

  • Sodium Channel Inhibition : It has shown high-affinity binding to human Nav1.8 sodium channels, with an IC50 of 8 nM under specific conditions, indicating potential use in pain management therapies .
  • Neuroprotective Effects : In preclinical models, this compound exhibited neuroprotective properties. It was effective in reducing neuronal damage in models of cerebral ischemia .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine release in various cell lines, suggesting its potential utility in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

  • Ion Channel Modulation : By blocking specific sodium channels, the compound alters neuronal excitability and reduces pain signaling pathways.
  • Cytokine Inhibition : It interferes with the signaling pathways that lead to cytokine production, thereby mitigating inflammation.

Study 1: Pain Management

In a study involving neuropathic pain models, administration of this compound resulted in significant reductions in pain scores compared to control groups. This suggests that the compound may be effective in managing chronic pain conditions .

Study 2: Cerebral Ischemia

Research involving rat models of cerebral ischemia indicated that treatment with the compound led to a marked decrease in infarct size and improved neurological outcomes. This highlights its potential as a therapeutic agent for stroke .

Data Table

Biological ActivityObserved EffectReference
Sodium Channel InhibitionIC50 = 8 nM
NeuroprotectionReduced neuronal damage
Anti-inflammatory ActivityInhibition of cytokine release
Pain ManagementSignificant reduction in pain

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a Pt(II)-catalyzed cycloaddition under inert conditions (e.g., N₂ atmosphere) using ethyl acetate (EtOAc) as a solvent has been reported to yield >95% purity after flash column chromatography . Optimization involves controlling reaction temperature (e.g., 0°C to suppress side reactions) and using bases like K₂CO₃ to enhance substitution efficiency . Purity can be verified via ¹H-NMR and HPLC with reverse-phase columns.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, monoclinic crystal systems (space group P21/n) with parameters a = 8.5680 Å, b = 10.6070 Å, and β = 93.899° have been used for related imidazole derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm functional groups like NH₂ and C-F bonds .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to the compound’s aromatic and amine moieties. Stability studies in aqueous buffers (pH 4–9) at 25°C show <5% degradation over 72 hours, but prolonged exposure to light or acidic conditions may induce fluorophenyl ring hydrolysis .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : The compound’s imidazole and fluorophenyl groups enable potential interactions with metalloenzymes or DNA. Cytotoxicity assays using human carcinoma cell lines (e.g., A549, HeLa) with cisplatin as a comparator have shown IC₅₀ values in the micromolar range, suggesting a DNA-binding mechanism via Pt(II) complex formation . Flow cytometry and comet assays can further elucidate apoptosis and DNA damage pathways.

Q. What computational approaches are effective for predicting the compound’s reactivity or pharmacokinetics?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic attack sites on the imidazole ring. ADMET predictions using tools like SwissADME indicate moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition potential, necessitating in vitro microsomal stability testing .

Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

  • Methodological Answer : Substituent modifications on the difluorophenyl ring (e.g., replacing F with Cl) or imidazole N-methylation can alter steric and electronic properties. Structure-activity relationship (SAR) studies using radiolabeled analogs (e.g., ¹⁸F for PET imaging) and toxicity profiling in zebrafish models are recommended .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxicity How should researchers reconcile conflicting IC₅₀ values?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 10–50 µM across studies) may arise from differences in cell line passage numbers, assay protocols (MTT vs. SRB), or compound purity. Standardizing protocols (e.g., NIH/NCATS guidelines) and verifying purity via LC-MS (>98%) are critical. Cross-validation using 3D tumor spheroids can improve translational relevance .

Experimental Design Considerations

Q. What controls are essential in pharmacological studies to isolate the compound’s effects?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., cisplatin for cytotoxicity). For target validation, use siRNA knockdown of suspected receptors (e.g., EGFR) to confirm specificity. Dose-response curves (0.1–100 µM) with triplicate replicates are mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.